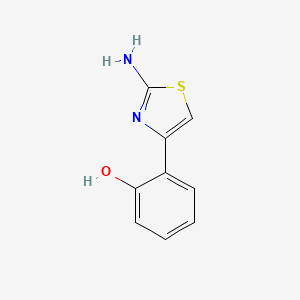

2-(2-Amino-thiazol-4-yl)-phénol

Vue d'ensemble

Description

2-(2-Amino-thiazol-4-yl)-phenol: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Applications De Recherche Scientifique

2-(2-Amino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.

Medicine: It has potential anticancer properties and is being investigated for its ability to inhibit the growth of cancer cells.

Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Mode of Action

It’s worth noting that 2-aminothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some 2-aminothiazole derivatives have been found to inhibit certain enzymes, leading to altered cellular functions .

Biochemical Pathways

2-aminothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with 2-aminothiazole derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-(2-Amino-thiazol-4-yl)-phenol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as UDP-N-acetylmuramate/L-alanine ligase . This interaction is significant as it can affect the synthesis of bacterial cell walls, showcasing its potential as an antibacterial agent. Additionally, 2-(2-Amino-thiazol-4-yl)-phenol exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

The effects of 2-(2-Amino-thiazol-4-yl)-phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, lung, and colon cancer cells . This inhibition is achieved through the disruption of cell signaling pathways that regulate cell growth and survival. Furthermore, 2-(2-Amino-thiazol-4-yl)-phenol can induce apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, 2-(2-Amino-thiazol-4-yl)-phenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting gene expression and cellular responses . Additionally, 2-(2-Amino-thiazol-4-yl)-phenol can interact with DNA, leading to changes in gene expression and the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Amino-thiazol-4-yl)-phenol have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 2-(2-Amino-thiazol-4-yl)-phenol can maintain its biological activity, making it a reliable compound for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure potentially leading to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of 2-(2-Amino-thiazol-4-yl)-phenol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-(2-Amino-thiazol-4-yl)-phenol is involved in several metabolic pathways. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, affecting the synthesis of bacterial cell walls . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent for various diseases.

Transport and Distribution

Within cells and tissues, 2-(2-Amino-thiazol-4-yl)-phenol is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2-(2-Amino-thiazol-4-yl)-phenol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-thiazol-4-yl)-phenol typically involves the reaction of 2-aminothiazole with phenol derivatives. One common method is the condensation reaction between 2-aminothiazole and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Amino-thiazol-4-yl)-phenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems. The choice of solvents and reagents is also crucial to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups such as halogens, alkyl, or acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated phenol derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A simpler analog that lacks the phenol group.

2-(2-Hydroxyphenyl)-thiazole: Similar structure but with a hydroxyl group instead of an amino group.

2-(2-Amino-thiazol-4-yl)-benzaldehyde: Contains an aldehyde group instead of a phenol group.

Uniqueness

2-(2-Amino-thiazol-4-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound for various applications in medicinal chemistry and industrial processes.

Activité Biologique

2-(2-Amino-thiazol-4-yl)-phenol, also known by its CAS number 60135-72-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an amino group and a phenolic moiety. Its structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities.

The biological activity of 2-(2-Amino-thiazol-4-yl)-phenol is primarily attributed to its interaction with various biological targets. Notably, it acts as an inhibitor of certain enzymes and has been shown to exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis.

Enzyme Inhibition

Research indicates that this compound may inhibit leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory mediators like leukotriene B4 (LTB4), which plays a crucial role in inflammation and immune responses .

Antimicrobial Properties

A significant focus of research on 2-(2-Amino-thiazol-4-yl)-phenol is its antimicrobial efficacy. Studies have demonstrated that derivatives of the 2-aminothiazole series exhibit potent activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) reported . The structure-activity relationship (SAR) studies reveal that modifications at the C-2 and C-4 positions of the thiazole ring can enhance antibacterial activity while maintaining selectivity over mammalian cells.

Table 1: Summary of Antimicrobial Activity

| Compound Variant | MIC against M. tuberculosis | Selectivity Index |

|---|---|---|

| Parent Compound | <1 µM | >26 |

| C-2 Substituted | <0.5 µM | >30 |

| C-4 Substituted | <0.8 µM | >25 |

Case Studies

- Anti-Tubercular Activity : A study published in the Journal of Medicinal Chemistry explored various analogs of 2-(2-Amino-thiazol-4-yl)-phenol, identifying compounds with enhanced activity against M. tuberculosis. The findings suggested that specific substitutions could significantly improve efficacy while minimizing toxicity to human cells .

- Inflammation Modulation : Another study highlighted the dual role of LTA4H inhibition by 2-(2-Amino-thiazol-4-yl)-phenol, which not only reduces inflammatory mediators but also enhances the resolution of inflammation through the production of resolvins from eicosapentaenoic acid . This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent investigations into the pharmacological properties of 2-(2-Amino-thiazol-4-yl)-phenol have revealed several promising avenues:

- Antibacterial Efficacy : The compound has shown broad-spectrum antibacterial activity, particularly against multidrug-resistant strains, making it a candidate for further development as an anti-infective agent .

- Potential in Cancer Therapy : Preliminary data indicate that thiazole derivatives may exert cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications in oncology.

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXFHZAXVHMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345630 | |

| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60135-72-0 | |

| Record name | 2-(2-Amino-4-thiazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60135-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.